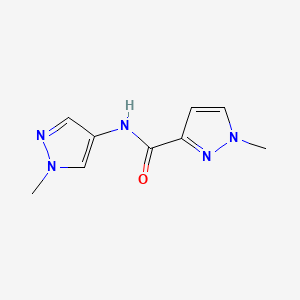

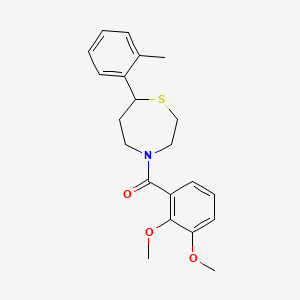

![molecular formula C19H16N2O3S B2893818 Ethyl 2-cinnamamidobenzo[d]thiazole-6-carboxylate CAS No. 946360-09-4](/img/structure/B2893818.png)

Ethyl 2-cinnamamidobenzo[d]thiazole-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-aminobenzo[d]thiazole-6-carboxylate is a compound that has a similar structure . It’s a solid substance with a molecular formula of C10H10N2O2S .

Molecular Structure Analysis

The molecular structure of Ethyl 2-aminobenzo[d]thiazole-6-carboxylate, a similar compound, includes a benzothiazole ring with an ethyl ester and an amino group . The exact structure of “Ethyl 2-cinnamamidobenzo[d]thiazole-6-carboxylate” could vary depending on the position and nature of the cinnamamide group.Physical And Chemical Properties Analysis

Ethyl 2-aminobenzo[d]thiazole-6-carboxylate has a molecular weight of 222.26 g/mol and is a solid at room temperature . Its exact physical and chemical properties would depend on factors like purity and environmental conditions.Scientific Research Applications

Synthesis and Biological Properties of Piperidine Substituted Benzothiazole Derivatives

Ethyl 2-aminobenzo[d]thiazole-6-carboxylate was modified to create ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate, which has shown antibacterial and antifungal properties. This suggests potential applications in antimicrobial research (Shafi, Rajesh, & Senthilkumar, 2021).

Synthesis and Characterization of Thiazole Derivatives

Ethyl 2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives have been synthesized, showing significant nonlinear optical (NLO) properties. This indicates their potential in technological applications, particularly in optoelectronics (Haroon et al., 2019).

Synthesis and Antiinflammatory Activity of Imidazobenzothiazole Derivatives

Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylates have been synthesized and tested for antiinflammatory, analgesic, and antipyretic activities. This suggests their potential use in the development of new anti-inflammatory drugs (Abignente et al., 1983).

Synthesis and Anticancer Activity of Heterocycles Utilizing Thiophene

Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has shown potent anticancer activity against colon HCT-116 human cancer cell line, highlighting its potential in cancer research (Abdel-Motaal, Alanzy, & Asem, 2020).

Discovery of New Apoptosis-Inducing Agents for Breast Cancer

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives have been synthesized and tested for their antiproliferative potential against cancer cell lines. They demonstrated significant apoptosis-inducing effects in MCF-7 cells, suggesting their importance in breast cancer therapeutics (Gad et al., 2020).

Mechanism of Action

Target of Action

They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Biochemical Pathways

Thiazole derivatives, in general, can affect a wide range of biochemical pathways due to their diverse biological activities .

Safety and Hazards

Future Directions

The future directions for research on “Ethyl 2-cinnamamidobenzo[d]thiazole-6-carboxylate” would depend on the results of initial studies on its properties and potential applications. Benzothiazole derivatives are a focus of research in medicinal chemistry due to their wide range of biological activities .

properties

IUPAC Name |

ethyl 2-[[(E)-3-phenylprop-2-enoyl]amino]-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3S/c1-2-24-18(23)14-9-10-15-16(12-14)25-19(20-15)21-17(22)11-8-13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,20,21,22)/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHGHMPZVDXLAPF-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-cinnamamidobenzo[d]thiazole-6-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3-Methoxypropyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2893736.png)

![N-[3-(Benzyloxy)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2893741.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(4-chlorobenzenesulfonamido)benzoate](/img/structure/B2893742.png)

![1-But-2-ynyl-3-prop-2-enylthieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2893745.png)

![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2893747.png)

![N-(3-acetylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2893749.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2893756.png)